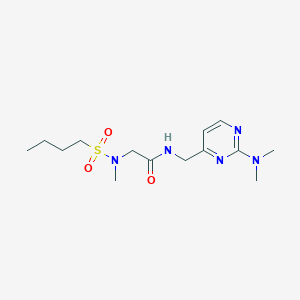
2-(4-Bromo-3-fluorophenyl)-2-methyloxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-fluorophenyl)-2-methyloxetane is an organic compound that features a unique combination of bromine, fluorine, and oxetane ring structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenyl)-2-methyloxetane typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with suitable reagents to form the oxetane ring. One common method involves the use of malononitrile and a base such as sodium ethoxide in a solvent like ethanol. The reaction mixture is stirred at room temperature and then heated to reflux to promote decarboxylation, yielding the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3-fluorophenyl)-2-methyloxetane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxetane derivatives.
Applications De Recherche Scientifique
2-(4-Bromo-3-fluorophenyl)-2-methyloxetane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-2-methyloxetane involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as in pharmaceuticals or agrochemicals. Generally, the compound may interact with enzymes or receptors, leading to a biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromo-3-fluorophenyl)methanamine hydrochloride
- 2-(4-Bromo-3-fluorophenyl)propanenitrile
- Methyl 2-(4-bromo-3-fluorophenyl)acetate
Uniqueness
2-(4-Bromo-3-fluorophenyl)-2-methyloxetane is unique due to its oxetane ring structure combined with bromine and fluorine substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-2-methyloxetane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-10(4-5-13-10)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIACHCSKKURNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/new.no-structure.jpg)
![N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2917338.png)

![2-chloro-N-[cyano(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2917341.png)

![Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate](/img/structure/B2917348.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2917349.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2917350.png)

![2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2917353.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2917354.png)
![2-(4-Fluorophenyl)-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2917355.png)
